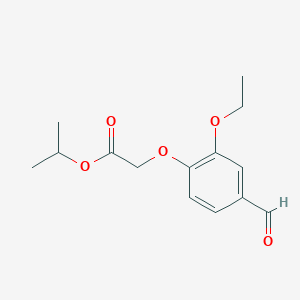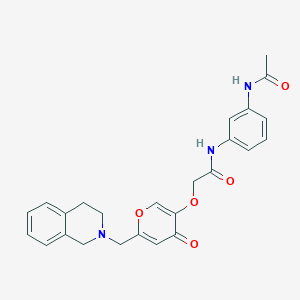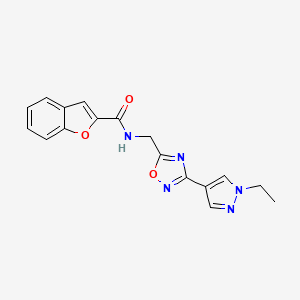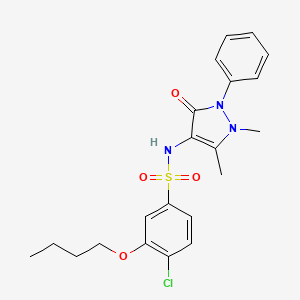![molecular formula C26H21N5O2 B2980302 5-(2-(3,4-dihydroquinolin-1(2H)-yl)-2-oxoethyl)-2-(naphthalen-1-yl)pyrazolo[1,5-d][1,2,4]triazin-4(5H)-one CAS No. 1326825-07-3](/img/new.no-structure.jpg)
5-(2-(3,4-dihydroquinolin-1(2H)-yl)-2-oxoethyl)-2-(naphthalen-1-yl)pyrazolo[1,5-d][1,2,4]triazin-4(5H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-(2-(3,4-Dihydroquinolin-1(2H)-yl)-2-oxoethyl)-2-(naphthalen-1-yl)pyrazolo[1,5-d][1,2,4]triazin-4(5H)-one is an intriguing compound within the pyrazolotriazine family. Its unique structure, which incorporates a pyrazolo[1,5-d][1,2,4]triazine core with diverse substituents, makes it significant in various fields of research and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(2-(3,4-dihydroquinolin-1(2H)-yl)-2-oxoethyl)-2-(naphthalen-1-yl)pyrazolo[1,5-d][1,2,4]triazin-4(5H)-one typically involves multi-step reactions:
Initial Formation of Quinoline Derivative: : Starting with commercially available aniline derivatives, quinoline is synthesized via Skraup synthesis.
Pyrazolo[1,5-d][1,2,4]triazine Core Formation: : This involves cyclization reactions, usually starting from hydrazine derivatives and suitable diketones.
Final Assembly: : The different synthesized intermediates are subjected to condensation reactions under controlled temperature and solvent conditions to form the final compound.
Industrial Production Methods
In an industrial setting, the production methods would likely be scaled up from laboratory protocols. This would involve optimizing solvent use, reaction times, temperatures, and purification steps to ensure high yield and purity. Automation and continuous flow reactions may also be used to enhance efficiency and reproducibility.
Chemical Reactions Analysis
Types of Reactions It Undergoes
Oxidation: : The compound can undergo oxidation at the quinoline ring.
Reduction: : Reduction of the naphthalen-1-yl group can occur under suitable conditions.
Substitution: : Electrophilic and nucleophilic substitution reactions are possible, particularly at the pyrazolotriazine core.
Common Reagents and Conditions
Oxidation: : Use of oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: : Catalytic hydrogenation or use of reducing agents such as lithium aluminum hydride.
Substitution: : Depending on the site of substitution, common reagents include halogens, amines, and various electrophiles/nucleophiles.
Major Products Formed
Oxidation: : Leads to oxidized quinoline derivatives.
Reduction: : Produces reduced naphthyl derivatives.
Substitution: : Substituted products vary based on the introduced groups.
Scientific Research Applications
5-(2-(3,4-Dihydroquinolin-1(2H)-yl)-2-oxoethyl)-2-(naphthalen-1-yl)pyrazolo[1,5-d][1,2,4]triazin-4(5H)-one has multiple scientific applications:
Chemistry: : Used as a precursor in the synthesis of complex organic molecules.
Biology: : Potential as a biological probe due to its specific binding properties.
Medicine: : Investigated for therapeutic potentials, including anticancer and antimicrobial properties.
Industry: : Application in material science for the development of new materials with specific electronic and photophysical properties.
Mechanism of Action
The compound's mechanism of action, especially in biological systems, involves:
Molecular Targets: : It interacts with specific enzymes and receptors.
Pathways Involved: : Participates in cellular pathways that regulate cell growth and apoptosis.
Comparison with Similar Compounds
When compared to other compounds in the pyrazolo[1,5-d][1,2,4]triazin-4(5H)-one family, this particular compound stands out due to:
Unique Substituents: : The combination of quinoline and naphthyl groups.
Increased Activity: : Higher biological activity in some assays.
List of Similar Compounds
5-(2-(1H-indol-3-yl)-2-oxoethyl)-2-(naphthalen-1-yl)pyrazolo[1,5-d][1,2,4]triazin-4(5H)-one
5-(2-(2H-chromen-3-yl)-2-oxoethyl)-2-(naphthalen-1-yl)pyrazolo[1,5-d][1,2,4]triazin-4(5H)-one
So there you have it—a dive into the fascinating world of 5-(2-(3,4-dihydroquinolin-1(2H)-yl)-2-oxoethyl)-2-(naphthalen-1-yl)pyrazolo[1,5-d][1,2,4]triazin-4(5H)-one. What part intrigued you the most?
Properties
CAS No. |
1326825-07-3 |
|---|---|
Molecular Formula |
C26H21N5O2 |
Molecular Weight |
435.487 |
IUPAC Name |
5-[2-(3,4-dihydro-2H-quinolin-1-yl)-2-oxoethyl]-2-naphthalen-1-ylpyrazolo[1,5-d][1,2,4]triazin-4-one |
InChI |
InChI=1S/C26H21N5O2/c32-25(29-14-6-10-19-8-2-4-13-23(19)29)16-30-26(33)24-15-22(28-31(24)17-27-30)21-12-5-9-18-7-1-3-11-20(18)21/h1-5,7-9,11-13,15,17H,6,10,14,16H2 |
InChI Key |
WLETXRBOHIUWIH-UHFFFAOYSA-N |
SMILES |
C1CC2=CC=CC=C2N(C1)C(=O)CN3C(=O)C4=CC(=NN4C=N3)C5=CC=CC6=CC=CC=C65 |
solubility |
not available |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-(furan-2-ylmethyl)-N-(6-methoxybenzo[d]thiazol-2-yl)-1,3-dimethyl-1H-pyrazole-5-carboxamide](/img/structure/B2980220.png)





![N-[2-(3-Fluorophenyl)-3-hydroxypropyl]prop-2-enamide](/img/structure/B2980231.png)

![7-(4-chlorophenyl)-3-(2-fluorobenzyl)thieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2980233.png)

![N-cyclohexyl-2-[(5-oxo-4-propyl-[1,2,4]triazolo[4,3-a]quinazolin-1-yl)sulfanyl]acetamide](/img/structure/B2980236.png)

![7-(3-methylphenyl)-6-({[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}sulfanyl)-2H,7H,8H-[1,3]dioxolo[4,5-g]quinazolin-8-one](/img/structure/B2980242.png)
